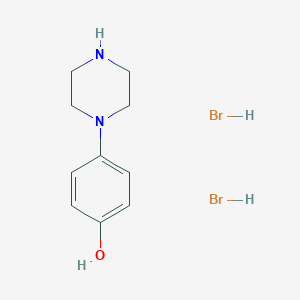

4-piperazinophenol dihydrobromide

説明

Contextual Significance in Organic Chemistry and Pharmaceutical Sciences

In the realm of organic chemistry, 4-piperazinophenol dihydrobromide is a significant synthon, particularly for the introduction of the 4-hydroxyphenylpiperazine moiety into more complex molecular architectures. The nucleophilic nitrogen atoms of the piperazine (B1678402) ring and the reactive phenolic hydroxyl group allow for a variety of chemical transformations. evitachem.com For instance, it can undergo N-acylation reactions, as demonstrated by its use in the synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine (B17747). prepchem.com This reaction showcases its utility as a starting material for creating new derivatives with modified properties.

From a pharmaceutical sciences perspective, the core structure of 4-piperazinophenol is a recognized pharmacophore. The piperazine ring is a common feature in many biologically active compounds due to its ability to form hydrogen bonds and its relative structural rigidity, which can enhance binding affinity to biological targets. researchgate.net The presence of the phenolic group adds another point of interaction, making derivatives of 4-piperazinophenol of interest in drug discovery. Specifically, this compound is utilized in receptor-binding assays and is a key intermediate in the synthesis of certain pharmaceutical agents. tdcommons.org A notable example is its role as a process intermediate in the preparation of the triazole antifungal agent, Posaconazole. tdcommons.org

Historical Perspectives on Piperazine Derivatives in Chemical Synthesis

The history of piperazine derivatives in chemical synthesis is rich and dates back to the early 20th century. Initially, piperazine itself was recognized for its therapeutic properties, being marketed by Bayer as an anthelmintic. wikipedia.org This early medicinal use spurred interest in the synthesis of its derivatives. The fundamental six-membered ring containing two nitrogen atoms at opposite positions proved to be a versatile scaffold for developing new drugs. prepchem.com

Over the decades, synthetic methodologies for creating piperazine derivatives have evolved significantly. Early methods often involved the reaction of alcoholic ammonia (B1221849) with 1,2-dichloroethane (B1671644). wikipedia.orgchemeurope.com The mid-20th century saw more refined approaches, as evidenced by publications in the Journal of the American Chemical Society detailing the synthesis of various N-arylpiperazines and C-substituted piperazines. nih.govacs.org In more recent times, the development of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann-Goldberg reaction, has revolutionized the synthesis of N-arylpiperazines, allowing for the efficient formation of carbon-nitrogen bonds. These advanced synthetic tools have greatly expanded the chemical space accessible to medicinal chemists working with piperazine scaffolds.

Current Research Landscape and Academic Utility of this compound

In the contemporary research environment, this compound maintains its relevance as a specialized research chemical. Its primary utility is as a precursor in multi-step synthetic sequences. For example, a patented method for synthesizing 1-acetyl-4-(4-hydroxyphenyl)piperazine explicitly starts with this compound, highlighting its role in the creation of new chemical entities. google.com

The compound's structure lends itself to studies exploring structure-activity relationships of piperazine-containing molecules. The ability of the piperazine nitrogens to act as nucleophiles and the phenolic hydroxyl to participate in acid-base reactions makes it a versatile tool for chemical modifications. evitachem.com While some suppliers may have discontinued (B1498344) its bulk sale, it remains available from various chemical vendors for laboratory use, indicating a continued, albeit niche, demand in the research community. cymitquimica.com Its potential to interact with neurotransmitter receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, also positions it as a useful tool in pharmacological research to investigate the effects of piperazine-based compounds on the central nervous system. evitachem.com The synthesis of various psychotropic drugs has involved piperazine derivatives, and compounds with analgesic and antipsychotic properties have been developed from this structural class. nih.gov

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 38869-37-3 |

| Molecular Formula | C₁₀H₁₆Br₂N₂O |

| Molecular Weight | 340.05 g/mol |

| Melting Point | 291-292 °C |

| Boiling Point | 371.3 °C at 760 mmHg |

| Flash Point | 178.3 °C |

| Appearance | White crystalline powder |

| Solubility | Soluble in water and polar organic solvents |

Note: Some physical properties are predicted from computational models.

Structure

2D Structure

特性

CAS番号 |

38869-37-3 |

|---|---|

分子式 |

C10H15BrN2O |

分子量 |

259.14 g/mol |

IUPAC名 |

4-piperazin-1-ylphenol;hydrobromide |

InChI |

InChI=1S/C10H14N2O.BrH/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H |

InChIキー |

XMKFYFNHNMOZHH-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C2=CC=C(C=C2)O.Br.Br |

正規SMILES |

C1CN(CCN1)C2=CC=C(C=C2)O.Br |

他のCAS番号 |

38869-37-3 |

ピクトグラム |

Irritant |

同義語 |

4-(1-Piperazinyl)phenol Dihydrobromide |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 4 Piperazinophenol Dihydrobromide

Diverse Synthetic Pathways and Reaction Mechanisms

The construction of the 4-piperazinophenol backbone can be achieved through various synthetic routes, primarily involving the formation of the crucial carbon-nitrogen bond between the piperazine (B1678402) ring and the phenyl group.

Strategic Approaches to Piperazine Ring Functionalization

The functionalization of the piperazine ring is a cornerstone in the synthesis of numerous pharmacologically active compounds. google.compatsnap.compatsnap.com For the synthesis of 4-piperazinophenol, the key step is the N-arylation of the piperazine nucleus. Modern catalytic systems have largely displaced older, harsher methods.

One of the most powerful and versatile methods is the Buchwald-Hartwig palladium-catalyzed cross-coupling reaction . nih.gov This reaction allows for the formation of the N-aryl bond by coupling an aryl halide (or triflate) with piperazine. The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand is critical for achieving high yields and selectivity. For instance, the coupling of an unprotected piperazine with an aryl bromide can be efficiently catalyzed by a palladium complex with a bulky, electron-rich phosphine ligand. researchgate.net

Another prominent method is the Ullmann condensation , a copper-catalyzed N-arylation. While historically requiring high temperatures, modern iterations of the Ullmann reaction can proceed under milder conditions using specific copper(I) salts and ligands, such as 2-phenylphenol. nih.gov

Nucleophilic aromatic substitution (SNAr) offers a pathway when the aromatic ring is sufficiently electron-deficient, typically activated by electron-withdrawing groups in the ortho or para positions. nih.gov For a phenol (B47542) precursor, this would necessitate the use of a protected phenol with activating groups on the ring, which are later removed.

The piperazine ring can also be constructed directly onto an aniline (B41778) derivative. This can be achieved by reacting a compound like 4-hydroxyaniline with bis(2-chloroethyl)amine (B1207034) or its hydrochloride salt. patsnap.comnih.gov This method builds the piperazine ring in situ.

A comparative overview of these strategies is presented below:

| Method | Catalyst/Reagent | Key Features | Typical Precursors |

| Buchwald-Hartwig Coupling | Palladium complexes (e.g., Pd2(dba)3) with phosphine ligands (e.g., BINAP, XPhos) | High functional group tolerance; mild reaction conditions. nih.govresearchgate.net | Piperazine, Aryl halides (Br, I, Cl), Aryl triflates. |

| Ullmann Condensation | Copper salts (e.g., CuI) with ligands (e.g., phenanthroline, 2-phenylphenol) | Economical catalyst; suitable for large-scale synthesis. nih.gov | Piperazine, Aryl halides (I, Br). |

| Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., K2CO3, Et3N) | Requires electron-deficient aryl ring. nih.gov | Piperazine, Aryl halides with activating groups. |

| Ring Formation | Base (e.g., NaOH) | Direct formation of the piperazine ring on an existing aniline. patsnap.com | Aniline derivative (e.g., 4-hydroxyaniline), Bis(2-haloethyl)amine. |

Phenol Ring Derivatization in the Synthesis of 4-Piperazinophenol Dihydrobromide

The phenol group in 4-piperazinophenol can be introduced either before or after the piperazine ring attachment. Often, the hydroxyl group requires protection during the synthesis to prevent unwanted side reactions, especially in the presence of strong bases or reactive electrophiles used in coupling reactions.

Common protecting groups for phenols include ethers (e.g., methyl, benzyl (B1604629), or silyl (B83357) ethers) and esters. The choice of protecting group is dictated by its stability under the reaction conditions and the ease of its subsequent removal. For example, a methoxy (B1213986) group is a common and stable protecting group for the phenol. The synthesis might start with p-bromoanisole, which is coupled with piperazine. The final step would then be the deprotection of the methoxy group to reveal the phenol, often using strong acids like hydrobromic acid (HBr) or boron tribromide (BBr₃). This deprotection step can sometimes be combined with the salt formation. patsnap.com

Alternatively, direct coupling with a halophenol can be performed, though this may require careful optimization of reaction conditions to avoid side reactions involving the acidic phenolic proton. For instance, the use of a suitable base is critical to deprotonate the piperazine nitrogen for nucleophilic attack without causing undesired reactivity at the phenol site.

Salt Formation Chemistry: Dihydrobromide Synthesis

The final step in the synthesis is the formation of the dihydrobromide salt. As an organic base containing two nitrogen atoms, 4-piperazinophenol can be protonated twice to form a dihydrobromide salt. google.com This is typically achieved by reacting the free base of 4-piperazinophenol with hydrobromic acid (HBr). google.comwipo.int

The reaction is an acid-base neutralization:

C₁₀H₁₄N₂O + 2HBr → [C₁₀H₁₆N₂O]²⁺(Br⁻)₂

The process usually involves dissolving the synthesized 4-piperazinophenol base in a suitable solvent, such as an alcohol (e.g., ethanol (B145695) or isopropanol), and then adding a stoichiometric amount of aqueous or gaseous hydrobromic acid. google.com The dihydrobromide salt, being ionic, is typically less soluble in organic solvents than the free base and will precipitate out of the solution, allowing for its isolation by filtration. A patent describes using a 40% aqueous solution of HBr for this purpose, highlighting it as a cost-effective and less polluting alternative to more concentrated HBr. google.comwipo.int The purity and yield of the final salt are critical parameters, with reported yields being as high as 80%. google.com

Precursor Chemistry and Intermediate Reactions

Synthesis and Reactivity of Key Precursors to this compound

The primary precursor to the final product is 1-(4-hydroxyphenyl)piperazine . The synthesis of this key intermediate can be approached in several ways. One common industrial method involves the reaction of 4-hydroxyaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a base. patsnap.com

Another important precursor is piperazine itself, a readily available and relatively inexpensive starting material. Its symmetrical nature, however, means that reactions must be controlled to avoid disubstitution, where both nitrogen atoms react. This is often achieved by using a large excess of piperazine or by using a mono-protected piperazine derivative, such as N-Boc-piperazine, which is then deprotected after the initial coupling reaction.

For syntheses involving coupling reactions, halogenated phenol derivatives are key precursors. Examples include p-bromophenol or its protected forms like p-bromoanisole . These precursors are crucial for the Buchwald-Hartwig and Ullmann reactions. The reactivity of these aryl halides follows the general trend: I > Br > Cl.

A summary of key precursors and their synthetic relevance is provided below:

| Precursor | Role in Synthesis | Typical Synthesis Method |

| 1-(4-hydroxyphenyl)piperazine | Direct precursor to the final product. nih.gov | Reaction of 4-hydroxyaniline with bis(2-chloroethyl)amine hydrochloride. patsnap.com |

| Piperazine | Source of the piperazine ring. | Commercially available. |

| 4-Hydroxyaniline | Provides both the phenyl ring and the hydroxyl group. patsnap.com | Reduction of p-nitrophenol. |

| p-Bromophenol / p-Bromoanisole | Aryl source for coupling reactions. | Bromination of phenol or anisole. |

| Bis(2-chloroethyl)amine | Reagent for constructing the piperazine ring onto an aniline. | Commercially available as the hydrochloride salt. |

Exploration of Alternative Synthetic Intermediates

Research into more efficient synthetic routes often involves exploring alternative intermediates. For instance, instead of starting with piperazine, one could synthesize a derivative of piperazinone and then reduce the amide functionality to the corresponding amine.

Another approach involves the use of 1-aryl-4-piperidones as intermediates. These can be synthesized and then converted to the desired piperazine derivative through a series of reactions.

Furthermore, the use of other protecting groups for the phenol functionality can be explored to optimize solubility and reactivity. For example, tetrahydropyranyl (THP) ethers are sometimes used as they are stable to many reaction conditions but can be removed under mild acidic conditions. patsnap.com

The development of novel catalytic systems that allow for the direct coupling of piperazine with less reactive aryl chlorides or even phenol derivatives (via C-O bond activation) represents an active area of research that could lead to more atom-economical and environmentally friendly synthetic pathways in the future.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. This involves the development of sustainable routes that minimize waste, avoid hazardous substances, and improve energy efficiency.

Traditional synthetic methods for piperazine derivatives often involve harsh reagents and solvents. However, recent efforts have focused on developing more environmentally benign alternatives. One documented approach for a related compound involves the synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine (B17747) from 4-hydroxyphenyl piperazine dihydrobromide using an alcohol as the acetylation solvent, which is noted for achieving high product yield and purity. google.com The preparation of the starting material, 4-hydroxyphenyl piperazine dihydrobromide, has been described using a 40% concentration of hydrobromic acid (HBr) instead of a 48% concentration, a modification aimed at reducing cost and pollution. google.com This method involves the reflux demethylation of a synthetic 4-methoxyphenylpiperazine derivative with 40% HBr. google.com

Another synthetic pathway to a related structure, N-(4-hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine, involves the reaction of N-(4-hydroxyphenyl)-piperazine with 1-chloro-4-nitrobenzene (B41953) in N-Methylpyrrolidone (NMP), a polar aprotic solvent, in the presence of Hünig's Base. google.com While effective, the use of NMP is under scrutiny due to its reproductive toxicity, prompting searches for greener solvent alternatives. The subsequent reduction of the nitro group is a common step in the synthesis of such intermediates. google.com

A disclosed process for the preparation of 4-(piperazin-1-yl)phenol involves the reaction of p-aminophenol with bis(2-chloroethyl)amine hydrochloride. tdcommons.org The reaction is heated for several hours, and the product is isolated by filtration. tdcommons.org While this method is direct, the use of chlorinated reagents is a point of concern from a green chemistry perspective.

The table below summarizes key aspects of a synthetic route for a derivative of 4-piperazinophenol, highlighting the reagents and solvents used.

| Product | Starting Material | Reagents | Solvent | Yield | Reference |

| 1-acetyl-4-(4-hydroxy phenyl) piperazine | 4-hydroxy phenyl piperazine dihydrobromide | Acetic anhydride (B1165640), Alkali | Alcohol-water solution | High | google.com |

This interactive table provides a snapshot of a synthetic approach, allowing for a comparative analysis of different methodologies.

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and adherence to green chemistry principles by enabling reactions to proceed under milder conditions and with lower waste generation. The synthesis of N-arylpiperazines, including 4-piperazinophenol, can benefit significantly from catalytic C-N cross-coupling reactions.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and has been widely applied in the synthesis of N-arylpiperazines. researchgate.net This methodology allows for the coupling of aryl halides or triflates with piperazine. The choice of palladium precursor and ligand is crucial for the reaction's success, with various phosphine-based ligands being developed to improve catalytic activity and substrate scope. researchgate.net For instance, the use of a Pd(IPr)Cl2]2 catalyst with potassium tert-amylate as a base in ethylene (B1197577) glycol dimethyl ether has been reported for the synthesis of a related bis(alkoxyphenyl)piperazine. patsnap.com Another example utilizes palladium acetate (B1210297) with potassium tert-amylate in toluene (B28343) for a similar transformation. patsnap.com

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative to palladium-based systems. A procedure for the preparation of 4,4'-(piperazine-1,4-bis)phenol involves the use of cuprous iodide as a catalyst with metformin (B114582) and cesium carbonate in ethanol. patsnap.com

Furthermore, research into the selective N-arylation of aminophenols has demonstrated the potential of both copper and palladium catalysts. mit.edunih.gov For the N-arylation of 4-aminophenol, a biarylmonophosphine-based palladium catalyst (BrettPhos precatalyst) has been shown to be effective. mit.edunih.gov In contrast, copper-catalyzed systems employing ligands such as picolinic acid or trans-N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) have been developed for the selective O-arylation of aminophenols. mit.edunih.gov These findings on related structures suggest that with careful catalyst and ligand selection, a high degree of selectivity for the N-arylation of piperazine with a hydroxyphenyl group can be achieved.

The following table outlines different catalytic systems that are relevant to the synthesis of 4-piperazinophenol and its analogues.

| Reaction Type | Catalyst System | Substrates | Base | Solvent | Key Features | Reference |

| Buchwald-Hartwig Amination | Palladium acetate / Potassium tert-amylate | Piperazine, p-methoxybromobenzene | Potassium tert-amylate | Toluene | High yield (90%) | patsnap.com |

| Buchwald-Hartwig Amination | [Pd(IPr)Cl2]2 / Potassium tert-amylate | Piperazine, p-bromophenoxytetrahydropyran | Potassium tert-amylate | Ethylene glycol dimethyl ether | Good for protected phenols | patsnap.com |

| Ullmann Condensation | Cuprous iodide / Metformin | Piperazine, p-iodophenol | Cesium carbonate | Ethanol | Copper-catalyzed alternative | patsnap.com |

| Selective N-Arylation | BrettPhos precatalyst (Palladium) | 4-Aminophenol, Aryl halide | - | - | High selectivity for N-arylation | mit.edunih.gov |

| Selective O-Arylation | CuI / Picolinic acid or CyDMEDA | 4-Aminophenol, Aryl halide | - | - | High selectivity for O-arylation | mit.edunih.gov |

This interactive table presents various catalytic approaches, enabling a deeper understanding of the catalyst's role in the synthesis.

Theoretical Investigations of 4 Piperazinophenol Dihydrobromide Molecular Interactions

Ligand-Receptor Binding Mechanisms

The interaction between a ligand, such as 4-piperazinophenol dihydrobromide, and its biological target, typically a receptor protein, is the initiating event for a physiological response. Understanding the intricacies of this binding is crucial for drug design and development.

Theoretical models for serotonin (B10506) receptor affinity often highlight the importance of specific pharmacophoric features within a ligand. For arylpiperazine derivatives, a common scaffold for serotonin receptor ligands, these models emphasize the role of a basic nitrogen atom, an aromatic ring system, and the distance and orientation between these two features. In the case of this compound, the piperazine (B1678402) ring contains two nitrogen atoms. In the dihydrobromide salt form, these nitrogens are protonated, carrying a positive charge. This positive charge is a key feature, as it is well-established that the protonated nitrogen of piperazine derivatives often forms a crucial salt bridge with a conserved aspartate residue in the transmembrane domain 3 (TM3) of many aminergic G-protein coupled receptors (GPCRs), including serotonin receptors. nih.gov

The phenol (B47542) group of 4-piperazinophenol can also contribute significantly to binding affinity. The hydroxyl group can act as a hydrogen bond donor and/or acceptor, forming interactions with specific amino acid residues in the receptor's binding pocket. The aromatic nature of the phenol ring itself can engage in non-covalent interactions such as π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-π interactions with charged residues within the receptor.

Computational simulations, such as molecular docking and molecular dynamics (MD), provide a dynamic and detailed view of how a ligand like this compound might interact with a receptor.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies into various serotonin receptor subtypes would likely show the protonated piperazine nitrogen positioned to interact with the key aspartate residue. The phenol group's orientation would be dictated by the specific topography and amino acid composition of the binding pocket, highlighting potential hydrogen bonding and aromatic interactions.

Molecular Dynamics (MD) Simulations: MD simulations build upon docking poses to simulate the movement of atoms in the ligand-receptor complex over time. These simulations can reveal the stability of the binding pose, the flexibility of the ligand and receptor, and the role of water molecules in mediating interactions. For this compound, MD simulations could illustrate how the piperazine ring and the phenol group, connected by a flexible linker, can adopt various conformations to optimize their interactions within the binding site. The dynamics would also shed light on the strength and duration of the key interactions, such as the salt bridge and hydrogen bonds, which are critical for determining the ligand's affinity and efficacy (agonist vs. antagonist).

Structure-Activity Relationship (SAR) Studies for Piperazine-Phenol Scaffolds

Structure-activity relationship (SAR) studies aim to identify which parts of a molecule are essential for its biological activity and how modifications to its structure affect this activity. For piperazine-phenol scaffolds, SAR studies provide a roadmap for designing compounds with desired properties.

The key pharmacophoric features of piperazine-phenol compounds that typically influence their affinity for serotonin receptors include:

The Basic Nitrogen: The presence of a basic, ionizable nitrogen atom in the piperazine ring is almost universally critical for high-affinity binding to serotonin receptors.

The Aromatic Ring: The phenol ring serves as the primary aromatic feature. Its electronic properties and substitution pattern can significantly influence receptor affinity and selectivity.

The Linker: While in 4-piperazinophenol the piperazine is directly attached to the phenol, in many related compounds, a linker chain of varying length separates the piperazine and aromatic moieties. The nature and length of this linker can fine-tune the orientation of the pharmacophoric groups. For 4-piperazinophenol, the direct linkage provides a more rigid structure.

Modifications to the basic 4-piperazinophenol scaffold can be systematically explored to understand their impact on receptor binding. The following table summarizes potential modifications and their likely effects based on general SAR principles for arylpiperazine ligands.

| Structural Modification | Rationale | Predicted Impact on Receptor Interaction |

| Substitution on the Phenol Ring | To probe steric and electronic requirements of the binding pocket. | Introduction of small electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can alter hydrogen bonding capacity and aromatic interactions, potentially increasing affinity and/or selectivity for specific serotonin receptor subtypes. |

| Substitution on the Piperazine Ring (N-4 position) | To explore additional binding pockets and modulate basicity. | Adding alkyl or aryl groups to the second nitrogen of the piperazine can lead to interactions with accessory binding sites, significantly impacting affinity and functional activity (e.g., converting an agonist to an antagonist). |

| Alteration of the Aromatic System | To investigate the importance of the phenol's specific electronic and steric properties. | Replacing the phenol with other aromatic or heteroaromatic rings (e.g., pyridine (B92270), indole) can drastically change the interaction profile, leading to altered receptor selectivity. |

| Introduction of a Linker Chain | To increase conformational flexibility and optimize the distance between pharmacophores. | Inserting an alkyl chain between the phenol and piperazine moieties can allow for better positioning of the key interacting groups within the receptor binding site, often leading to enhanced affinity. |

Mechanisms of Action within Biochemical Pathways

The binding of this compound to a serotonin receptor would initiate a cascade of intracellular events, leading to a biological response. The specific biochemical pathways activated depend on the receptor subtype and whether the compound acts as an agonist or antagonist.

Upon binding to a G-protein coupled serotonin receptor, an agonist would stabilize a receptor conformation that promotes the exchange of GDP for GTP on the associated G-protein. This activation of the G-protein leads to the modulation of downstream effector enzymes such as adenylyl cyclase or phospholipase C. The subsequent changes in the levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) propagate the signal within the cell, ultimately leading to a physiological response.

Conversely, if this compound acts as an antagonist, it would bind to the receptor but fail to induce the conformational change necessary for G-protein activation. By occupying the binding site, it would prevent the binding of the endogenous neurotransmitter, serotonin, thereby blocking its normal signaling pathway.

Neurotransmitter System Modulation Hypotheses

Theoretical models and computational studies have begun to explore the potential mechanisms by which this compound may exert influence within the central nervous system. A primary area of investigation centers on its hypothesized interactions with various neurotransmitter systems. Neurotransmitters are fundamental chemical messengers that facilitate communication between neurons and other cells, playing a critical role in a vast array of physiological and psychological processes. nih.gov Disturbances in the delicate balance of these signaling molecules are often implicated in the pathophysiology of numerous neurological and psychiatric disorders.

One prominent hypothesis suggests that this compound may modulate monoamine neurotransmitter systems. This hypothesis is largely based on the structural motifs present within the molecule. The piperazine ring, a key component of 4-piperazinophenol, is a common feature in many compounds known to interact with monoaminergic systems, including those involving serotonin, dopamine (B1211576), and norepinephrine (B1679862). Computational docking studies can simulate the binding affinity of this compound to the transporter proteins and receptors of these neurotransmitters. For instance, reduced concentrations of serotonin, dopamine, and norepinephrine have been observed in certain neurological conditions, and substances that can modulate these levels are of significant scientific interest. nih.gov

Another theoretical avenue explores the potential for this compound to interact with the glutamatergic system. Glutamate (B1630785) is the principal excitatory neurotransmitter in the brain, and its dysregulation is linked to excitotoxicity, a process implicated in neuronal damage in various neurodegenerative diseases. nih.gov The phenol group within the 4-piperazinophenol structure could potentially engage in hydrogen bonding and other non-covalent interactions with the active sites of glutamate receptors, such as the NMDA and AMPA receptors. Theoretical models might predict how these interactions could allosterically modulate receptor activity, thereby influencing synaptic plasticity and neuronal excitability.

Furthermore, the GABAergic system, the primary inhibitory neurotransmitter system in the brain, represents another plausible target. The balance between excitatory glutamatergic and inhibitory GABAergic signaling is crucial for maintaining normal brain function. Theoretical frameworks may investigate whether this compound can interact with GABA receptors (GABA-A and GABA-B), potentially enhancing inhibitory neurotransmission. Such an interaction could be hypothesized to have a stabilizing effect on neuronal circuits.

The following table summarizes the key neurotransmitter systems and their components that are theoretically considered for interaction with this compound.

| Neurotransmitter System | Key Components Investigated | Potential Interaction Type | Theoretical Outcome |

| Serotonergic System | Serotonin Transporter (SERT), 5-HT Receptors | Binding Affinity, Allosteric Modulation | Altered serotonin reuptake or receptor signaling |

| Dopaminergic System | Dopamine Transporter (DAT), D1-D5 Receptors | Binding Affinity, Allosteric Modulation | Modified dopamine reuptake or receptor activity |

| Noradrenergic System | Norepinephrine Transporter (NET), Adrenergic Receptors | Binding Affinity, Allosteric Modulation | Changed norepinephrine reuptake or receptor function |

| Glutamatergic System | NMDA Receptors, AMPA Receptors | Active Site Binding, Allosteric Modulation | Modulation of excitatory neurotransmission |

| GABAergic System | GABA-A Receptors, GABA-B Receptors | Allosteric Modulation, Direct Agonism/Antagonism | Enhancement or inhibition of inhibitory signaling |

Enzymatic Interaction Theoretical Frameworks

A primary theoretical framework revolves around the interaction of this compound with monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters. There are two main isoforms of this enzyme, MAO-A and MAO-B, which have different substrate specificities. Computational models can be employed to predict the binding energy and orientation of this compound within the active sites of both MAO-A and MAO-B. The presence of the aromatic phenol ring and the piperazine moiety could theoretically allow for interactions with key residues in the enzyme's active site, potentially leading to reversible or irreversible inhibition. Inhibition of MAO would lead to an increase in the synaptic availability of monoamines, a mechanism of action for several known therapeutic agents.

Another area of theoretical exploration is the potential interaction with catechol-O-methyltransferase (COMT), another key enzyme involved in the degradation of catecholamines like dopamine and norepinephrine. Similar to the investigations with MAO, molecular docking simulations can provide insights into whether this compound can fit within the active site of COMT and disrupt its catalytic activity. The phenol group of the compound is a key structural feature that might mimic the catechol substrates of COMT, suggesting a potential for competitive inhibition.

Furthermore, theoretical studies may examine the interaction with enzymes involved in the synthesis of neurotransmitters. For example, tyrosine hydroxylase and tryptophan hydroxylase are rate-limiting enzymes in the synthesis of dopamine/norepinephrine and serotonin, respectively. While direct interaction is less commonly hypothesized for molecules with the structure of this compound, computational screening could still be used to rule out or identify potential allosteric modulatory sites.

The table below outlines the principal enzymes theoretically considered for interaction with this compound and the potential consequences of such interactions.

| Enzyme | Function | Potential Interaction | Theoretical Consequence |

| Monoamine Oxidase A (MAO-A) | Degradation of serotonin, norepinephrine, and dopamine | Competitive or non-competitive inhibition | Increased synaptic levels of monoamines |

| Monoamine Oxidase B (MAO-B) | Primarily degrades dopamine | Competitive or non-competitive inhibition | Increased synaptic levels of dopamine |

| Catechol-O-Methyltransferase (COMT) | Degradation of dopamine and norepinephrine | Competitive inhibition | Increased synaptic levels of catecholamines |

| Tyrosine Hydroxylase | Rate-limiting enzyme in dopamine and norepinephrine synthesis | Allosteric modulation | Altered catecholamine synthesis |

| Tryptophan Hydroxylase | Rate-limiting enzyme in serotonin synthesis | Allosteric modulation | Altered serotonin synthesis |

Computational Chemistry and in Silico Studies of 4 Piperazinophenol Dihydrobromide

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical methods are fundamental to understanding the electronic behavior of a molecule, which in turn governs its reactivity and physical properties. These calculations provide a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest. DFT methods could be employed to determine the optimized geometry of 4-piperazinophenol dihydrobromide, revealing precise bond lengths, bond angles, and dihedral angles.

A key output from DFT calculations is the mapping of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the chemical reactivity and the electronic excitation potential of the molecule. For instance, a smaller HOMO-LUMO gap would suggest higher reactivity.

Furthermore, DFT allows for the calculation of various electronic properties, as detailed in the hypothetical data table below, which illustrates the kind of information that could be obtained for this compound.

| Electronic Property | Theoretical Significance for this compound |

| Dipole Moment | Indicates the overall polarity of the molecule, influencing its solubility and interaction with polar solvents or protein binding sites. |

| Mulliken Atomic Charges | Provides an estimation of the charge distribution on each atom, highlighting potential sites for electrophilic or nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential that are crucial for intermolecular interactions. |

While specific DFT studies on this compound are not prevalent in public literature, the application of DFT to various organic derivatives is extensive. For example, studies on other heterocyclic compounds have successfully used DFT to investigate their electronic and nonlinear optical properties. researchgate.net Similarly, research on pyrazole (B372694) and pyridine (B92270) derivatives has utilized DFT to complement experimental findings. nih.gov

Ab Initio Calculations

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can be used to validate DFT results. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset (MP2) perturbation theory or Coupled Cluster (CC) theory could provide even more accurate electronic energies and properties for this compound.

These calculations would be particularly useful for generating a highly accurate reference geometry and for calculating properties where electron correlation effects are significant. While computationally more intensive than DFT, ab initio methods are the gold standard for small to medium-sized molecules. The principles of these methods are well-established in quantum chemistry. aps.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecular behavior over time, offering insights that are not accessible from static quantum mechanical calculations. youtube.com These simulations model the movement of atoms and molecules based on a force field, which describes the potential energy of the system.

Conformational Analysis and Flexibility Studies

The piperazine (B1678402) and phenol (B47542) moieties in this compound possess conformational flexibility. The piperazine ring can adopt various chair and boat conformations, and the orientation of the phenol group relative to the piperazine ring can vary. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the energy barriers between them.

Understanding the conformational landscape is crucial as the biological activity of a molecule is often tied to a specific three-dimensional shape.

Solvent Interaction Dynamics

MD simulations are particularly powerful for studying how a molecule interacts with its environment, such as a solvent. By simulating this compound in a box of water molecules, for example, one can observe the formation and dynamics of hydrogen bonds between the molecule's heteroatoms (oxygen and nitrogen) and the surrounding water.

These simulations can also provide insights into the solvation free energy, which is a key determinant of a molecule's solubility. The behavior of similar molecules, like piperazine in aqueous solutions, has been a subject of MD studies to understand interaction mechanisms on a molecular scale. nih.gov

Molecular Docking and Virtual Screening Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is most often used to predict the binding of a small molecule, or ligand, to the binding site of a protein.

For this compound, molecular docking could be used to hypothetically screen it against various protein targets to identify potential biological activities. The docking process involves placing the ligand in the binding site of the protein in various orientations and conformations and then scoring these poses based on a scoring function that estimates the binding affinity.

The results of a docking study are typically presented in a table that ranks the different poses based on their predicted binding energy. This information can guide the design of new derivatives with improved binding affinity. Numerous studies have demonstrated the utility of molecular docking for piperazine-containing compounds to predict their binding modes with biological targets like enzymes. nih.govnih.gov

Prediction of Binding Modes

The prediction of how a molecule like this compound will physically interact with a biological target is a cornerstone of computational drug design. This process, known as molecular docking, simulates the binding of a ligand to the active site of a receptor. While specific studies detailing the binding modes of this compound are not extensively available in public literature, the methodologies employed for similar piperazine derivatives are well-established.

Computational modeling is frequently used to forecast the binding affinities and interaction dynamics of piperazine compounds with their target proteins. evitachem.com These studies often indicate that inhibitors can bind within the target's binding pocket in a manner similar to known substrates or other inhibitors. nih.gov For instance, in studies of peptidomimetic inhibitors targeting enzymes like plasmepsin IV and cathepsin D, molecular docking calculations are used to determine binding modes and affinity scores. nih.gov

Molecular dynamics (MD) simulations further refine these predictions by accounting for the structural flexibility of both the ligand and the target protein. nih.gov These simulations can reveal stable interactions, such as those involving the flap loop of protease enzymes, which are crucial for effective binding. nih.gov Such computational approaches are vital for understanding the molecular basis of selectivity and for the rational design of new, more effective therapeutic agents. nih.gov

Identification of Potential Molecular Targets

In silico studies have been crucial in identifying the potential biological targets for piperazine derivatives, including compounds structurally related to this compound. The versatility of the piperazine scaffold allows it to interact with a diverse range of biological macromolecules.

Research has pointed to several potential molecular targets for this class of compounds:

Neurotransmitter Receptors: Due to their structural characteristics, piperazine derivatives are often investigated for their psychoactive effects. Computational studies suggest they may bind to neurotransmitter receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, thereby influencing neurotransmission. evitachem.com

Enzymes: Piperazine derivatives have been shown to inhibit various enzymes. In silico and experimental studies have identified the following as potential targets:

Mammalian Target of Rapamycin Complex 1 (mTORC1): A key regulator of cell growth and proliferation, making it a significant target in cancer therapy. mdpi.com

Renin: An essential enzyme in the renin-angiotensin system, which regulates blood pressure. scispace.com

Acetylcholinesterase (AChE): Inhibition of this enzyme is a primary strategy in the management of Alzheimer's disease. nih.gov

Acyl-CoA: Cholesterol Acyltransferase (ACAT): An enzyme involved in cholesterol metabolism, making it a target for antihyperlipidemic drugs. researchgate.net

The identification of these potential targets through computational methods provides a foundation for further experimental validation and the development of targeted therapies.

QSAR Modeling for Piperazinophenol Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Several QSAR studies have been conducted on piperazine derivatives to guide the design of more potent and selective molecules.

These models are developed using various statistical methods, such as Multiple Linear Regression (MLR), Multiple Non-Linear Regression (MNLR), and Genetic Function Approximation (GFA). mdpi.comnih.gov The predictive power of these models is assessed using statistical parameters like the coefficient of determination (R²) and the cross-validation coefficient (Q² or R²CV). mdpi.comscispace.com

A study on piperazine derivatives as mTORC1 inhibitors developed robust QSAR models using MLR and MNLR, which showed good predictive capabilities. mdpi.com The models revealed that a combination of electronic, physicochemical, and topological descriptors correlated significantly with the inhibitory activity. mdpi.com

| QSAR Model | Statistical Method | Coefficient of Determination (R²) | Cross-Validation Coefficient (R²CV) | Key Descriptors | Target | Reference |

| Model 1 | MLR | 0.74 | 0.56 | ELUMO, ω, MR, Log S, PSA, n | mTORC1 | mdpi.com |

| Model 2 | MNLR | 0.78 | 0.53 | ELUMO, ω, MR, Log S, PSA, n | mTORC1 | mdpi.com |

Table 1: Summary of QSAR Models for Piperazine Derivatives as mTORC1 Inhibitors

Another QSAR study on aryl alkanol piperazine derivatives with antidepressant activities developed statistically significant 2D-QSAR models using GFA. nih.gov These models identified key descriptors that influence the inhibition of 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake. nih.gov

| Activity | Statistical Method | Coefficient of Determination (r²) | Cross-Validation Coefficient (r²CV) | Predictive Coefficient (r²pred) | Key Descriptors | Reference |

| 5-HT Reuptake Inhibition | GFA | >0.924 | >0.870 | >0.890 | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3 | nih.gov |

| NA Reuptake Inhibition | GFA | >0.924 | >0.870 | >0.890 | HOMO, PMI-mag, S_sssN, Shadow-XZ | nih.gov |

Table 2: Summary of 2D-QSAR Models for Aryl Alkanol Piperazine Derivatives

Furthermore, a QSAR model for piperazine and ketopiperazine derivatives as renin inhibitors showed a strong correlation between constitutional descriptors and renin binding. scispace.com

| QSAR Model | Statistical Method | Coefficient of Determination (R²) | Cross-Validation Coefficient (Q²) | Predictive Coefficient (R²pred) | Key Descriptors | Target | Reference |

| Renin Inhibition Model | Sequential MLR | 0.846 | 0.818 | 0.821 | Sv, nDB, nO | Renin | scispace.com |

Table 3: QSAR Model for Piperazine and Ketopiperazine Derivatives as Renin Inhibitors

These QSAR studies provide valuable insights into the structural requirements for the desired biological activity of piperazine derivatives and serve as a guide for the synthesis of novel and more potent compounds.

4 Piperazinophenol Dihydrobromide As a Versatile Chemical Building Block

Applications in Complex Molecule Synthesis

The utility of 4-piperazinophenol dihydrobromide extends to its application as a foundational scaffold in the synthesis of intricate molecular structures. Its bifunctional nature, possessing both a nucleophilic secondary amine within the piperazine (B1678402) ring and a phenolic hydroxyl group, allows for sequential or orthogonal functionalization.

Derivatization Strategies for Novel Compounds

The reactivity of the piperazine and phenol (B47542) moieties in 4-piperazinophenol enables a wide range of derivatization strategies. The nitrogen atoms of the piperazine ring can readily undergo N-alkylation, N-arylation, and N-acylation reactions to introduce various substituents. For instance, the acylation of 4-(1-piperazinyl)phenol dihydrobromide with acetic anhydride (B1165640) in the presence of potassium carbonate yields 1-acetyl-4-(4-hydroxyphenyl)piperazine (B17747). This straightforward reaction highlights the ease with which the piperazine nitrogen can be functionalized to create new amide derivatives.

Furthermore, the phenolic hydroxyl group can be modified through etherification or esterification, providing another avenue for structural diversification. These derivatization strategies are instrumental in exploring the structure-activity relationships (SAR) of new chemical entities. A notable example is the synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)methanone derivatives, which have been investigated as tyrosinase inhibitors. These compounds are synthesized by coupling various benzoyl chlorides with 4-(1-piperazinyl)phenol, demonstrating the utility of the piperazine moiety as a scaffold for generating libraries of bioactive compounds.

Use in Multistep Organic Synthesis

The structural features of this compound make it a valuable intermediate in multistep synthetic sequences. A prominent example is its role in the synthesis of the antifungal agent Posaconazole. A key intermediate in the synthesis of Posaconazole is 4-(4-(4-aminophenyl)piperazin-1-yl)phenol. The synthesis of this intermediate can be achieved starting from 4-(piperazin-1-yl)phenol, which is the free base form of the dihydrobromide salt. This transformation involves a nucleophilic aromatic substitution reaction between 4-(piperazin-1-yl)phenol and p-nitrochlorobenzene, followed by the reduction of the nitro group to an amine. This multi-step process underscores the importance of 4-piperazinophenol as a foundational building block in the construction of complex, commercially available pharmaceuticals.

Role in the Construction of Advanced Pharmaceutical Intermediates

The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, particularly those targeting the central nervous system (CNS). Consequently, this compound serves as a crucial starting material for the synthesis of advanced pharmaceutical intermediates aimed at treating a range of neurological and psychiatric disorders.

Precursor to Antipsychotic and Antidepressant Lead Compounds

The piperazine scaffold is a common feature in many antipsychotic and antidepressant medications. nih.gov While direct synthesis of marketed drugs starting from this compound is not always the primary route, its derivatives are key components in the discovery of new therapeutic agents. The general structure of many atypical antipsychotics and antidepressants involves a piperazine ring connected to an aromatic or heteroaromatic moiety. The synthesis of 1-(pyrimidin-2-yl)piperazine derivatives, which have been evaluated as potential atypical antipsychotic agents, showcases the importance of the piperazine core in developing new CNS-active compounds. nih.gov The ability to modify both the piperazine nitrogen and the phenolic hydroxyl group of 4-piperazinophenol allows for the systematic exploration of chemical space to identify lead compounds with improved efficacy and side-effect profiles.

Synthesis of Serotonin (B10506) Receptor Modulators

Serotonin receptors, particularly the 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7 subtypes, are important targets for the treatment of depression, anxiety, and other mood disorders. nih.govnih.gov Many serotonin receptor modulators incorporate a piperazine ring in their structure. The synthesis of long-chain arylpiperazine analogs as selective 5-HT7 receptor agonists demonstrates the utility of the piperazine scaffold in this area. nih.gov Although these examples may not start directly from this compound, the underlying principle of using a substituted piperazine as a core element is central. The phenolic group of 4-piperazinophenol can serve as a handle for introducing further complexity and tailoring the pharmacological properties of the resulting molecules to achieve desired selectivity and potency at various serotonin receptor subtypes. For example, novel alkoxy-piperidine derivatives have been synthesized and evaluated for their serotonin reuptake inhibitory and 5-HT1A/5-HT7 receptor binding affinities. nih.gov

Design and Synthesis of Analogs and Homologs

The design and synthesis of analogs and homologs of this compound are crucial for developing new chemical entities with optimized properties. By systematically altering the substitution pattern on the phenyl ring or modifying the piperazine ring, chemists can fine-tune the electronic and steric properties of the molecule. This can lead to improved biological activity, selectivity, and pharmacokinetic profiles.

For instance, introducing electron-withdrawing or electron-donating groups to the phenyl ring can modulate the pKa of the phenolic hydroxyl group and the basicity of the piperazine nitrogens, which can influence receptor binding and cell permeability. Similarly, replacing the piperazine ring with other heterocyclic systems, such as piperidine (B6355638) or homopiperazine, can lead to the discovery of novel scaffolds with distinct biological activities. The synthesis of 4-alkylpiperidine-2-carboxamides as positive allosteric modulators of the 5-HT2C receptor illustrates how modifications of the core piperazine/piperidine structure can lead to compounds with novel mechanisms of action. nih.gov

Systematic Structural Modifications

This compound serves as a valuable scaffold in synthetic chemistry, allowing for systematic structural modifications at several key positions. These modifications are instrumental in fine-tuning the molecule's properties for various research applications. The primary sites for modification are the phenolic hydroxyl group, the secondary amine of the piperazine ring, and the aromatic phenyl ring.

Modification of the Phenolic Hydroxyl Group: The hydroxyl group can be readily alkylated or acylated to introduce a wide array of functional groups. For instance, reaction with alkyl halides in the presence of a base can yield ether derivatives. This modification can alter the compound's solubility, lipophilicity, and electronic properties.

Modification of the Piperazine Nitrogen: The secondary amine in the piperazine ring is a key site for derivatization. It can undergo N-alkylation, N-acylation, and N-arylation reactions. For example, reaction with various alkyl halides or substituted benzyl (B1604629) halides can introduce different alkyl or benzyl groups at the N-4 position of the piperazine ring. nih.gov Furthermore, reactions with sulfonyl chlorides or amidation reagents can lead to the formation of sulfonamides and amides, respectively. nih.gov These modifications significantly impact the steric and electronic environment of the molecule.

Modification of the Phenyl Ring: Electrophilic aromatic substitution reactions can be employed to introduce substituents onto the phenyl ring. However, the hydroxyl group is a strongly activating, ortho-, para-directing group, which will influence the position of any new substituents. Common modifications include nitration, halogenation, and sulfonation, which can dramatically alter the electronic nature of the aromatic system.

A summary of potential systematic modifications is presented in the table below:

| Modification Site | Reaction Type | Potential Reagents | Resulting Functional Group |

| Phenolic -OH | Alkylation | Alkyl halides (e.g., methyl iodide) | Ether (-OR) |

| Phenolic -OH | Acylation | Acyl chlorides, Anhydrides | Ester (-OCOR) |

| Piperazine N-H | N-Alkylation | Alkyl halides, Benzyl halides | Tertiary amine (-NR) |

| Piperazine N-H | N-Acylation | Acyl chlorides, Amides | Amide (-NCOR) |

| Piperazine N-H | N-Sulfonylation | Sulfonyl chlorides | Sulfonamide (-NSO₂R) |

| Phenyl Ring | Nitration | Nitric acid, Sulfuric acid | Nitro (-NO₂) |

| Phenyl Ring | Halogenation | Halogens (e.g., Br₂), Lewis acid | Halogen (-X) |

Impact of Analogous Structures on Theoretical Reactivity

The theoretical reactivity of this compound and its analogs can be assessed using computational chemistry methods, such as quantum chemistry calculations. These studies provide insights into the electronic structure and potential reaction pathways of the molecules.

The reactivity of phenylpiperazine derivatives is significantly influenced by the nature and position of substituents on both the phenyl ring and the piperazine moiety. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring alters the electron density distribution across the molecule, thereby affecting its reactivity towards electrophiles and nucleophiles.

Computational studies on substituted phenylpiperazines have shown that modifications can impact the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. For example, the energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. Altering substituents can tune the HOMO-LUMO gap, thereby influencing the molecule's kinetic stability and reactivity.

Research on various phenylpiperazine derivatives has demonstrated that structural changes can have predictable effects on reactivity. acs.org For example, the length and nature of an alkyl chain attached to the piperazine nitrogen can influence the molecule's conformational flexibility and its interaction with other molecules. nih.gov

A study on phosphorylated derivatives of piperazine utilized quantum chemistry to characterize the reactivity profile of newly synthesized compounds, identifying the most reactive sites within the molecules. tandfonline.com This approach can be theoretically applied to analogs of 4-piperazinophenol to predict sites of metabolic activity or to design molecules with specific reactivity patterns.

The table below summarizes the theoretical impact of structural modifications on the reactivity of phenylpiperazine analogs:

| Structural Modification | Impact on Electronic Properties | Predicted Effect on Reactivity |

| Electron-donating group on phenyl ring | Increases electron density on the ring | Enhances reactivity towards electrophilic substitution |

| Electron-withdrawing group on phenyl ring | Decreases electron density on the ring | Reduces reactivity towards electrophilic substitution, may activate the ring for nucleophilic substitution |

| Bulky substituent on piperazine nitrogen | Increases steric hindrance | May hinder reactions at the nitrogen or adjacent positions |

| Introduction of a heteroaromatic ring | Alters the overall electronic distribution and potential for π-π stacking interactions | Can modulate receptor binding affinity and selectivity in biological systems |

| Variation of linker length between phenyl and piperazine moieties (if applicable in an analog) | Affects conformational freedom and distance between key pharmacophoric features | Can influence binding affinity and efficacy in biological targets |

By systematically modifying the structure of this compound and studying the theoretical reactivity of the resulting analogs, researchers can design new molecules with tailored properties for a wide range of chemical and pharmaceutical applications.

Future Directions and Emerging Research Avenues for 4 Piperazinophenol Dihydrobromide

Exploration of Novel Synthetic Methodologies

The development of novel synthetic methodologies for 4-piperazinophenol dihydrobromide is a critical area of future research. While established methods for the synthesis of piperazine (B1678402) and its derivatives exist, the focus is shifting towards greener, more efficient, and economically viable processes. nih.gov Traditional methods often involve the reaction of 1,2-dichloroethane (B1671644) or ethanolamine (B43304) with ammonia (B1221849), which can lead to a mixture of products and require significant purification. wikipedia.org

Future research will likely concentrate on catalyst-driven synthesis, exploring new catalytic systems that offer higher selectivity and yield for the desired 4-piperazinophenol structure. This could involve the use of transition metal catalysts or enzymatic processes to achieve more precise molecular construction. Additionally, flow chemistry techniques are emerging as a powerful tool for the continuous and controlled synthesis of chemical compounds, offering potential advantages in terms of safety, scalability, and product consistency. The exploration of these modern synthetic strategies will be instrumental in making this compound more accessible for a broader range of research and potential applications.

Advanced Computational Approaches for Molecular Understanding

The use of advanced computational approaches is set to revolutionize our understanding of this compound at the molecular level. Computational chemistry provides powerful tools to predict and analyze various properties of molecules, including their three-dimensional structure, electronic properties, and reactivity. nih.gov

Future research will likely employ sophisticated computational techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations to gain deeper insights into the behavior of this compound. nih.gov These methods can be used to:

Predict Molecular Geometry: Accurately model the three-dimensional arrangement of atoms in the molecule, including the conformation of the piperazine ring.

Analyze Electronic Structure: Understand the distribution of electrons within the molecule, which governs its chemical reactivity and intermolecular interactions.

Simulate Molecular Interactions: Model how this compound interacts with other molecules, such as solvents, receptors, or other materials. nih.gov

This detailed molecular understanding can guide the rational design of new derivatives with tailored properties and predict their potential biological activity or material characteristics.

Interdisciplinary Research with Materials Science and Nanotechnology

The unique structural features of the piperazine moiety, a core component of this compound, make it an attractive building block for the development of novel materials and nanotechnologies. nih.govnih.gov The two nitrogen atoms in the piperazine ring provide sites for hydrogen bonding and coordination with metal ions, enabling the formation of extended structures and functional materials. wikipedia.org

Future interdisciplinary research will likely explore the incorporation of this compound into:

Polymers and Metal-Organic Frameworks (MOFs): The bifunctional nature of the molecule, with its piperazine and phenol (B47542) groups, allows it to act as a linker in the construction of porous materials with potential applications in gas storage, catalysis, and separation. The piperazine ligand can bridge metal centers to form polymeric coordination complexes. wikipedia.org

Nanoparticles and Drug Delivery Systems: The ability of piperazine derivatives to be functionalized makes them suitable for creating targeted drug delivery systems. nih.gov For instance, piperazine-derived lipids have been shown to enhance the delivery of mRNA to specific tissues. nih.gov The phenol group could be further modified to attach targeting ligands or imaging agents.

Fluorescent Sensors: Naphthalimide-piperazine derivatives have been shown to act as fluorescent switches for detecting pH changes and the presence of metal ions like copper and mercury. mdpi.com This suggests the potential for developing sensors based on 4-piperazinophenol for various analytical applications.

Potential for Derivatization in Chemoinformatic Databases

Chemoinformatic databases are essential tools in modern drug discovery and materials science, providing vast collections of chemical structures and their associated properties. acs.org The derivatization of this compound and the subsequent inclusion of these new compounds into such databases represent a significant area for future research.

The versatile piperazine scaffold can be readily modified at the nitrogen atoms to introduce a wide range of chemical functionalities. nih.govnih.gov This allows for the creation of large and diverse libraries of related compounds. By systematically synthesizing and characterizing these derivatives, researchers can populate chemoinformatic databases with valuable information on structure-activity relationships (SAR). nih.gov

This data can then be used to:

Train machine learning models: To predict the properties of new, unsynthesized compounds.

Identify novel drug candidates: By screening virtual libraries for molecules with desired biological activities. nih.govmdpi.com

Discover new materials: By searching for compounds with specific physical or chemical properties.

The systematic exploration of the chemical space around this compound will undoubtedly contribute to the expansion and utility of chemoinformatic resources, accelerating the pace of scientific discovery.

Q & A

Q. What are the established synthetic routes for 4-piperazinophenol dihydrobromide, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution between 4-chlorophenol and piperazine under alkaline conditions, followed by hydrobromic acid treatment to form the dihydrobromide salt . Key variables affecting yield include:

- Temperature : Optimal at 80–90°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine.

- Stoichiometry : Excess piperazine (1.5–2 eq.) improves conversion . Post-synthesis purification via recrystallization (ethanol/water) achieves >85% purity .

Q. What physicochemical properties are critical for characterizing this compound?

Key properties include:

Q. Which analytical techniques are recommended for purity assessment?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA in water (70:30) .

- NMR : H NMR (DMSO-d6) shows aromatic protons at δ 7.2–7.4 ppm and piperazine signals at δ 3.1–3.5 ppm .

- Elemental Analysis : Validate stoichiometry (e.g., Br content via ion chromatography) .

Q. How does pH influence the stability of this compound in aqueous solutions?

The compound is stable at pH 4–6 but undergoes hydrolysis above pH 8, forming 4-piperazinophenol and bromide ions. Buffered solutions (e.g., phosphate buffer, pH 5.0) are recommended for long-term storage .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as:

- A pharmacophore in dopamine receptor ligands due to its piperazine moiety .

- A precursor for synthesizing radiolabeled probes (e.g., C-labeled derivatives for PET imaging) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 4-piperazinophenol derivatives?

Discrepancies often arise from variations in assay conditions (e.g., receptor subtype selectivity, cell lines). Mitigation strategies include:

- Standardized protocols : Use WHO-recommended cell lines (e.g., HEK-293 for GPCR studies) .

- Cross-validation : Compare results across orthogonal assays (e.g., functional cAMP vs. calcium flux assays) .

- Structural analogs : Test derivatives to isolate structure-activity relationships (SAR) .

Q. What experimental design principles apply to kinetic studies of this compound degradation?

Use a factorial design to evaluate:

- Variables : Temperature (25–60°C), pH (3–9), and ionic strength.

- Outcome measures : Degradation rate constants (HPLC quantification) . Data analysis via Arrhenius equation identifies activation energy () for predictive modeling .

Q. How can computational methods enhance the design of 4-piperazinophenol-based inhibitors?

- Molecular docking : Screen against target receptors (e.g., dopamine D3 receptor PDB: 3PBL) to prioritize synthetic targets .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?

Q. How do environmental factors (e.g., light, oxygen) impact the compound’s stability during storage?

- Light : UV exposure induces photodegradation; store in amber glass .

- Oxygen : Antioxidants (e.g., BHT) reduce oxidation of the phenol moiety .

Stability profiles should be validated via accelerated stability testing (ICH Q1A guidelines) .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。